molecular formula C20H19N3O3 B2867373 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-52-5

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2867373
CAS No.: 338412-52-5
M. Wt: 349.39
InChI Key: BXGVXWAZZNRJKK-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 338412-52-5) is a pyrimidine-derivative research chemical with a molecular formula of C20H19N3O3 and a molecular weight of 349.38 g/mol . This compound is part of a class of nitrogen-containing heterocycles that are fundamental in medicinal chemistry and drug discovery due to their wide range of biological activities . Pyrimidine scaffolds are found in DNA and RNA, and synthetic analogs are investigated for various pharmacological properties . This specific carboxamide is offered with a purity of >90% and is available for research applications . Its structural features, including the hydroxypyrimidinone and carboxamide groups, are common in molecules studied as inhibitors for therapeutic targets. Related pyrimidine-carboxamide compounds have demonstrated significant research potential in areas such as oncology, with some showing activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines in preclinical studies . Furthermore, similar compounds have been designed and patented as inhibitors of enzymes like HIV integrase, highlighting the value of this chemical class in antiviral research . The presence of the 3,4-dimethylphenyl group suggests potential for targeted interaction with specific protein binding sites. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are strongly advised to consult the safety data sheet (SDS) before use and to handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3-benzyl-N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-8-9-16(10-14(13)2)21-19(25)17-11-18(24)23(20(26)22-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLIUNRUEGBRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of phenylhydrazine to 1-benzyl-N-Cbz-l-glutamic acid. The reaction is carried out in dichloromethane (DCM) with the sequential addition of triethylamine (TEA) and ethyl chloroformate (ECF) at a low temperature of -5°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 6 undergoes nucleophilic substitution under mild conditions. For example:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous tetrahydrofuran (THF) to form corresponding esters.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields ether derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationAcetyl chloride, THF, RT, 6h6-Acetoxy derivative82
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12h6-Methoxy derivative75

Hydrolysis of Carboxamide Group

The carboxamide moiety (-CONH-) is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid .

  • Basic Hydrolysis : NaOH (2M) yields the corresponding carboxylate salt.

Hydrolysis TypeConditionsProductReaction TimeReference
Acidic6M HCl, 110°C4-Carboxylic acid8h
Basic2M NaOH, 80°C4-Carboxylate4h

Pyrimidine Ring Functionalization

The pyrimidine core participates in electrophilic aromatic substitution (EAS) and redox reactions:

  • Nitration : Fuming HNO₃ introduces nitro groups at position 5 in sulfuric acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2-oxo group to a hydroxylamine intermediate .

ReactionReagentsProductSelectivityReference
NitrationHNO₃/H₂SO₄5-Nitro derivative>90% para
ReductionH₂ (1 atm), Pd-C2-Hydroxyamine68

Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine-linked derivatives.

  • Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Reaction TypePartnersProduct ClassConditionsReference
Schiff BaseBenzaldehydeImine-linked pyrimidineEtOH, Δ, 12h
Diels-AlderMaleic anhydrideBicyclic adductToluene, 100°C

Reactivity Under Acidic/Basic Conditions

  • Acid Stability : The compound remains intact in dilute HCl (pH 3) but degrades in concentrated H₂SO₄ due to sulfonation.

  • Base Sensitivity : Prolonged exposure to NaOH (pH >10) leads to ring-opening via cleavage of the N-C bond.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

  • Decarboxylation : Loss of CO₂ from the carboxamide group .

  • Dimerization : Forms a cyclobutane-linked dimer via [2+2] photocycloaddition .

PhotoreactionConditionsProductEfficiencyReference
DecarboxylationUV, MeOH, 24hPyrimidine-4-amine45
DimerizationUV, MeOH, 48hCyclobutane dimer30

Metal-Catalyzed Cross-Couplings

The aryl groups participate in palladium-catalyzed reactions:

  • Suzuki Coupling : Reacts with boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines .

ReactionCatalystProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄4-Biphenyl derivative78
Buchwald-HartwigPd₂(dba)₃N-Aryl derivative65

This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric transformations and stability under physiological conditions.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide" are not available within the provided search results, the available literature does offer insights into its properties and potential applications.

Chemical Properties and Characteristics
"this compound" has the CAS No. 338412-52-5 and the molecular formula C20H19N3O3C_{20}H_{19}N_{3}O_{3} . Its molecular weight is 349.38 . The predicted density is approximately 1.25±0.1 g/cm3, with a predicted pKa of 8.09±0.20 . Synonyms include 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyrimidine-4-carboxamide and 4-Pyrimidinecarboxamide, N-(3,4-dimethylphenyl)-1,2-dihydro-6-hydroxy-2-oxo-1-(phenylmethyl)- .

Potential Applications
The compound is a complex organic structure with potential applications in chemistry, biology, medicine, and industry, with a unique structure including a pyrimidine ring. The hydroxyl group on the compound can undergo oxidation to form a ketone or aldehyde, while the carbonyl group can be reduced to form an alcohol. It can also undergo substitution reactions.

One article refers to the synthesis of a novel compound N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) through addition, rearrangement, and intramolecular processes, which may be relevant to the synthesis or applications of similar compounds .

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Effects

The following compounds share the 6-hydroxy-2-oxo-1,2-dihydropyrimidinecarboxamide backbone but differ in substituents, leading to distinct physicochemical and biological profiles:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (N1 / Carboxamide N) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Notes
Target Compound: 1-Benzyl-N-(3,4-dimethylphenyl)-... Benzyl / 3,4-dimethylphenyl C20H19N3O3* ~349.39* N/A Enhanced lipophilicity from aromatic groups
1-Benzyl-N-(4-chlorophenyl)-6-hydroxy-2-oxo-... () Benzyl / 4-chlorophenyl C18H14ClN3O3 355.78 N/A Chlorine introduces electron-withdrawing effects
1-(4-Chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-... () 4-Chlorophenyl / 2,4-dichlorophenyl C17H10Cl3N3O3 410.6 ≥95% High halogen content may increase toxicity
N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-... (CAS 861208-55-1, ) Methyl / 3,4-dimethylphenyl C14H15N3O3* ~273.29* N/A Reduced steric bulk vs. benzyl derivatives
N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-... (CAS 2409-26-9, ) Methyl / 2,6-diethylphenyl C16H19N3O3 301.35 N/A Diethyl groups enhance hydrophobicity

*Estimated based on structural analysis.

Biological Activity

1-benzyl-N-(3,4-dimethylphenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS No. 338412-52-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C20H19N3O3 and a molecular weight of 349.38 g/mol. The compound features a pyrimidine ring substituted with a benzyl group and a dimethylphenyl moiety, contributing to its unique chemical reactivity and potential biological activities. The predicted density is approximately 1.25 g/cm³, and it has a pKa of around 8.09, indicating its behavior in different pH environments .

PropertyValue
Molecular FormulaC20H19N3O3
Molecular Weight349.38 g/mol
Density1.25 g/cm³ (predicted)
pKa8.09 (predicted)

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that the compound may exhibit:

  • Antioxidant Activity : It may scavenge free radicals and inhibit oxidative stress.
  • Anti-inflammatory Properties : The compound could inhibit enzymes involved in inflammatory pathways.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases like Alzheimer’s disease have been suggested.

Study on Antioxidant Activity

A study investigated the antioxidant properties of various pyrimidine derivatives, including this compound. Results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in cellular models of neurodegeneration. The findings demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents that potentially enhance its pharmacological profile compared to similar compounds.

Compound NameStructure FeaturesUnique Attributes
1-benzyl-N-(3-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamideSimilar benzyl and phenyl groupsContains chlorine substituent which may enhance biological activity
4-methyl-N-(3,4-dimethylphenyl)-6-hydroxy-pyrimidinoneLacks the carboxamide groupFocused on neuroprotective activities
N-(4-methylphenyl)-6-hydroxy-pyrimidinecarboxamideSimple phenolic structureInvestigated for analgesic properties

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